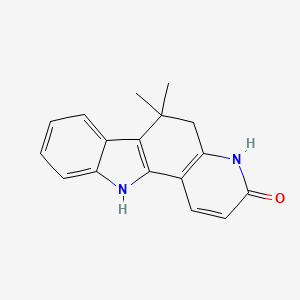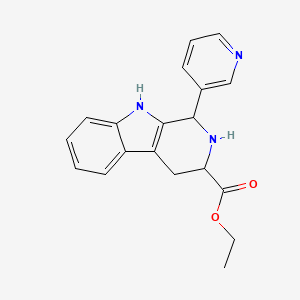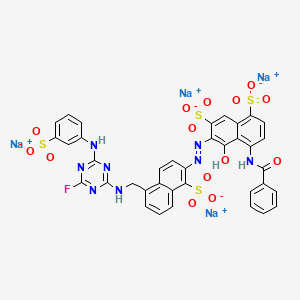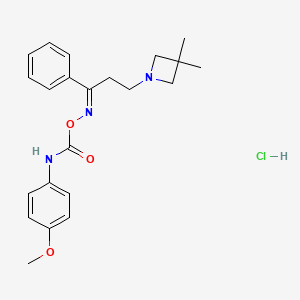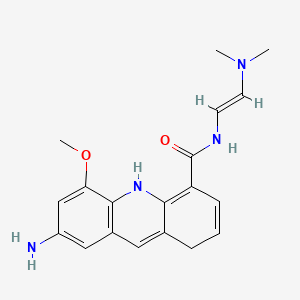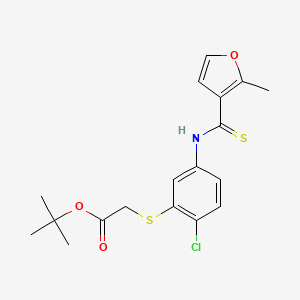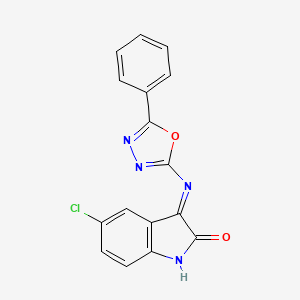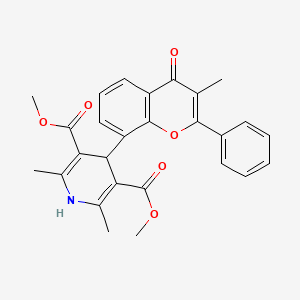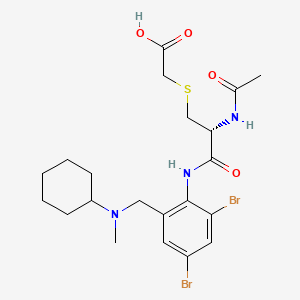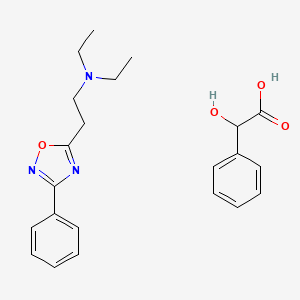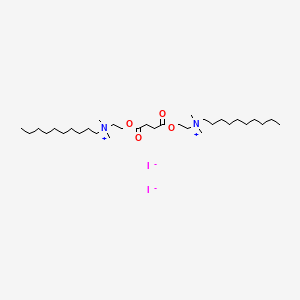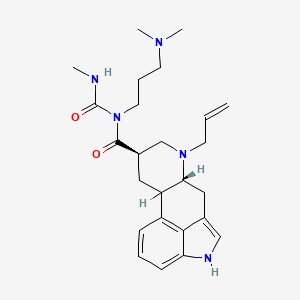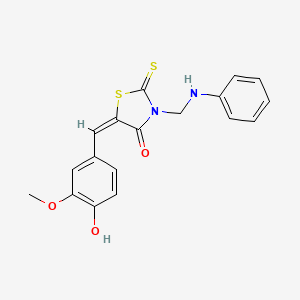![molecular formula C50H33F21IrO5P3S- B15190439 [3-bis[3-(trifluoromethyl)phenyl]phosphanyl-2-[bis[3-(trifluoromethyl)phenyl]phosphanylmethyl]-2-methylpropyl]-bis[3-(trifluoromethyl)phenyl]phosphane;carbon monoxide;iridium;trifluoromethanesulfonate CAS No. 207747-21-5](/img/structure/B15190439.png)
[3-bis[3-(trifluoromethyl)phenyl]phosphanyl-2-[bis[3-(trifluoromethyl)phenyl]phosphanylmethyl]-2-methylpropyl]-bis[3-(trifluoromethyl)phenyl]phosphane;carbon monoxide;iridium;trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “[3-bis[3-(trifluoromethyl)phenyl]phosphanyl-2-[bis[3-(trifluoromethyl)phenyl]phosphanylmethyl]-2-methylpropyl]-bis[3-(trifluoromethyl)phenyl]phosphane;carbon monoxide;iridium;trifluoromethanesulfonate” is an organometallic complex. Organometallic compounds, which contain metal-carbon bonds, are widely studied for their unique properties and applications in catalysis, materials science, and medicine. This particular compound features iridium, a transition metal known for its catalytic properties, coordinated with phosphane ligands and carbon monoxide.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves the coordination of iridium with phosphane ligands and carbon monoxide. A common method for preparing such complexes includes the reaction of iridium precursors (such as iridium chloride) with phosphane ligands in the presence of a carbon monoxide atmosphere. The reaction conditions typically involve:
- Solvent: Organic solvents like dichloromethane or toluene.
- Temperature: Moderate temperatures (25-80°C).
- Reaction Time: Several hours to overnight.
Industrial Production Methods
Industrial production of similar organometallic complexes often involves:
- Large-scale reactors with precise control over temperature and pressure.
- Purification steps such as recrystallization or chromatography to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various types of reactions, including:
Oxidation: The iridium center can be oxidized, changing its oxidation state.
Substitution: Ligands (such as phosphane or carbon monoxide) can be substituted with other ligands.
Addition: New ligands can be added to the iridium center.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen.
Substituting Agents: Other phosphane ligands, halides.
Addition Reagents: Alkenes, alkynes.
Major Products
The major products depend on the specific reaction but can include:
- Oxidized iridium complexes.
- Substituted phosphane complexes.
- Addition products with new ligands.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Used as catalysts in hydrogenation, hydroformylation, and other organic transformations.
Materials Science: Components in the synthesis of advanced materials with unique electronic properties.
Biology and Medicine
Drug Development: Potential use in the development of anticancer agents due to the unique properties of iridium complexes.
Biological Probes: Used in imaging and diagnostic applications.
Industry
Chemical Manufacturing: Catalysts in the production of fine chemicals and pharmaceuticals.
Environmental Applications: Catalysts in processes for reducing environmental pollutants.
Mecanismo De Acción
The mechanism by which this compound exerts its effects typically involves:
Coordination Chemistry: The iridium center coordinates with various ligands, facilitating catalytic reactions.
Molecular Targets: Targets include organic substrates in catalytic processes.
Pathways Involved: Pathways often involve electron transfer and bond formation/breaking.
Comparación Con Compuestos Similares
Similar Compounds
[Iridium(III) chloride;carbon monoxide;phosphane]: Similar coordination environment but different ligands.
[Rhodium(III) chloride;carbon monoxide;phosphane]: Rhodium analog with similar catalytic properties.
Uniqueness
Ligand Environment: The specific arrangement of phosphane ligands and trifluoromethyl groups provides unique electronic and steric properties.
Catalytic Activity: Potentially higher activity or selectivity in certain catalytic reactions compared to similar compounds.
Propiedades
Número CAS |
207747-21-5 |
|---|---|
Fórmula molecular |
C50H33F21IrO5P3S- |
Peso molecular |
1430.0 g/mol |
Nombre IUPAC |
[3-bis[3-(trifluoromethyl)phenyl]phosphanyl-2-[bis[3-(trifluoromethyl)phenyl]phosphanylmethyl]-2-methylpropyl]-bis[3-(trifluoromethyl)phenyl]phosphane;carbon monoxide;iridium;trifluoromethanesulfonate |
InChI |
InChI=1S/C47H33F18P3.CHF3O3S.2CO.Ir/c1-41(26-66(35-14-2-8-29(20-35)42(48,49)50)36-15-3-9-30(21-36)43(51,52)53,27-67(37-16-4-10-31(22-37)44(54,55)56)38-17-5-11-32(23-38)45(57,58)59)28-68(39-18-6-12-33(24-39)46(60,61)62)40-19-7-13-34(25-40)47(63,64)65;2-1(3,4)8(5,6)7;2*1-2;/h2-25H,26-28H2,1H3;(H,5,6,7);;;/p-1 |
Clave InChI |
JQBPWLRBIIABDR-UHFFFAOYSA-M |
SMILES canónico |
CC(CP(C1=CC=CC(=C1)C(F)(F)F)C2=CC=CC(=C2)C(F)(F)F)(CP(C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC(=C4)C(F)(F)F)CP(C5=CC=CC(=C5)C(F)(F)F)C6=CC=CC(=C6)C(F)(F)F.[C-]#[O+].[C-]#[O+].C(F)(F)(F)S(=O)(=O)[O-].[Ir] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



